molecular formula C20H23NO2S B285577 N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide

Cat. No. B285577
M. Wt: 341.5 g/mol
InChI Key: OQVLZEUHZASECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide selectively inhibits Syk, a key mediator of B cell receptor signaling and Fc receptor signaling in immune cells. By inhibiting Syk, N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide blocks the activation of downstream signaling pathways involved in immune cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been shown to inhibit B cell activation and proliferation, as well as the production of pro-inflammatory cytokines by immune cells. In preclinical models of autoimmune diseases, N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been shown to reduce disease severity and improve clinical outcomes. In preclinical models of cancer, N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been shown to enhance the efficacy of immune checkpoint inhibitors and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide in lab experiments is its high potency and selectivity for Syk, which allows for precise targeting of immune cells. However, one limitation is that N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for the development of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide. One possible direction is the investigation of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide as a combination therapy with other immune modulators or chemotherapeutic agents for the treatment of autoimmune diseases and cancers. Another potential direction is the development of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide as a topical treatment for skin diseases, such as psoriasis and atopic dermatitis. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide in humans, and to identify potential biomarkers for patient selection and monitoring of treatment response.

Synthesis Methods

The synthesis of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide involves the condensation of 4-tert-butylthiophenol with 4-chloroacetylphenylacetic acid, followed by the reaction with ammonia and subsequent acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been extensively studied in preclinical models and has shown efficacy in various autoimmune disease models, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in preclinical models of B cell lymphoma and chronic lymphocytic leukemia. In addition, N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer.

properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

N-[4-[2-(4-tert-butylphenyl)sulfanylacetyl]phenyl]acetamide

InChI

InChI=1S/C20H23NO2S/c1-14(22)21-17-9-5-15(6-10-17)19(23)13-24-18-11-7-16(8-12-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,22)

InChI Key

OQVLZEUHZASECB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.